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Structural Elucidation of CAS 10453-89-1 (Chrysanthemic Acid): A Comprehensive Analytical
Framework

Introduction

CAS 10453-89-1, systematically named 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-
carboxylic acid and commonly known as chrysanthemic acid, is a critical monocarboxylic acid
building block[1]. Originally derived from the flowers of Chrysanthemum cinerariifolium, it forms
the structural core of naturally occurring pyrethrins and synthetic pyrethroid insecticides[1][2].
The molecule presents unique analytical challenges due to its highly strained cyclopropane
ring, an exocyclic isobutenyl moiety, and two contiguous stereocenters at C1 and C3, which
give rise to cis and trans diastereomers[2][3]. This whitepaper details the self-validating
analytical workflows required for its rigorous structural elucidation.

Strategic Workflow for Structural Determination

The elucidation of chrysanthemic acid cannot rely on a single analytical technique. The
structural rigidity of the cyclopropane ring combined with the rotational freedom of the
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isobutenyl group necessitates an orthogonal approach combining mass spectrometry (MS),
vibrational spectroscopy (IR), and multinuclear magnetic resonance (NMR)[4].

Sample Purity Exact Mass Functional Groups Skeletal Connectivity Stereochemistry
(GC-FID / LC-UV) (HRMS: m/z 168.11) (FT-IR: -COOH, C=C) (1D/2D NMR) (NOESY / J-Coupling)
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Figure 1: Sequential analytical workflow for the complete structural elucidation of CAS 10453-
89-1.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the foundational molecular formula and primary fragmentation
pathways. For chrysanthemic acid (Molecular Weight: 168.23 g/mol ), Electron lonization (EI)
GC-MS is the gold standard[1][5].

Causality of Fragmentation: The molecular ion [M]*e at m/z 168 is typically weak due to the
rapid expulsion of the carboxyl radical («<COOH, 45 Da)[6]. This cleavage is thermodynamically
driven by the formation of a highly stable tertiary/allylic-like cation at m/z 123, which is heavily
stabilized by

-conjugation from the cyclopropane ring[5]. Further ring-opening and fragmentation yield the
m/z 81 ion (representing the loss of the isobutenyl radical or propene equivalents)[5][6].

Table 1: GC-MS (El, 70 eV) Key Fragmentation lons[5][6]

| Relative Fragment Mechanistic
m/z
Abundance (%) Assignment Rationale
Intact molecular
168 ~5-10 [M]*e

ion (C10H1602)

Loss of carboxyl
123 ~99 (Base Peak) [M - COOH]* radical; stabilized by
cyclopropyl system

81 60 - 65 [CoHo]* Cleavage of the
Tou - 6Ho
cyclopropane ring
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| 43 | ~30 - 35 | [C3H7]* | Isopropyl cation from the gem-dimethyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon skeleton and determining the relative
stereochemistry of the cyclopropane substituents[7][8].

IH NMR and Stereochemical Assignment: The cyclopropane protons (H1 and H3) are heavily
shielded, appearing between 1.40 and 2.20 ppm[7]. The coupling constant (hgcontent-ng-
c347536016=""_nghost-ng-c1800544882="" class="inline ng-star-inserted">

) between these protons is governed by the Karplus equation and acts as a self-validating
metric for stereochemistry. In the trans isomer, the dihedral angle is approximately 144°,
resulting in a

of ~5.0-5.5 Hz. In the cis isomer, the dihedral angle is near 0°, yielding a significantly larger
of ~8.0-9.0 Hz[9].

Table 2: Representative *H and 13C NMR Spectral Assignments (CDClIs, 400 MHz)[5][7][8]

. Multiplicity (J Key HMBC

Position 'H & (ppm) . 13C o (ppm) .
in Hz) Correlations
d(J=5.4)

1 (CH-COOH) 1.45-1.60 34.5 C2,C3,C=0
[trans]

2 (C-Me2) - - 29.8 -

3 (CH-Alkene) 2.05-2.15 dd J=5.4,8.0)  33.2 C1,C2,C4,C5

4 (CH=C) 4.90 - 5.05 d (J=8.0) 120.5 C3, C5, C6

5 (C=C) - - 135.2 -

6 (CHs) 1.70 S 25.6 C4, C5,C7

7 (CHs) 1.72 s 18.5 C4, C5, C6

8 (CHs) 1.15 S 225 C1,C2,C3,C9

9 (CHs) 1.25 s 20.2 C1,C2,C3,C8
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Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) network confirming
cyclopropane connectivity.

Experimental Protocols

Protocol A: High-Resolution LC-MS (ESI-) Acquisition Rationale: While EI-MS provides
structural fragments, Electrospray lonization (ESI) in negative mode is optimal for intact
molecular weight confirmation of carboxylic acids due to facile deprotonation[5].

e Sample Preparation: Dissolve 1 mg of CAS 10453-89-1 in 1 mL of LC-MS grade Methanol.
Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

o Chromatography: Inject 2 uL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 um).
Elute using a gradient of Water and Acetonitrile (both with 0.1% Formic Acid) from 5% to
95% organic over 5 minutes.

e Source Parameters: Set the ESI source to negative ion mode. Capillary voltage: 2.5 kV.
Desolvation temperature: 350 °C. Cone gas flow: 50 L/hr.
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» Data Analysis: Extract the chromatogram for the [M-H]~ ion at m/z 167.1077. The mass error
must be < 5 ppm for definitive formula confirmation.

Protocol B: Comprehensive 2D NMR Acquisition Rationale: 1D NMR is insufficient for absolute
assignment due to overlapping methyl signals. 2D techniques (COSY, HSQC, HMBC) establish
the contiguous carbon framework[7][8].

o Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a
5 mm high-precision NMR tube.

e Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.
Shim the magnetic field to achieve a TMS line width of < 1.0 Hz.

e 1D Acquisition:

o H NMR: 16 scans, relaxation delay (D1) of 2 seconds, 64k data points.

o 13C{*H} NMR: 1024 scans, D1 of 2 seconds, utilizing WALTZ-16 decoupling.
e 2D Acquisition:

o HSQC: Acquire with 256 increments in the indirect dimension, optimizing for

= 145 Hz. This maps all protons to their directly attached carbons.

o HMBC: Acquire with 512 increments, optimizing for long-range couplings (

) of 8 Hz. This links the isolated cyclopropane methyls (C8, C9) to the ring carbons (C1,
C2, C3) and the isobutenyl group to C3.

o NOESY: Acquire with a mixing time of 300-500 ms. Crucial Step: Observe cross-peaks
between H1 and H3. A strong NOE indicates a cis relationship, while a weak or absent
NOE (coupled with a small

coupling) confirms the trans geometry.

Conclusion
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The structural elucidation of CAS 10453-89-1 requires a synergistic application of MS for
skeletal fragmentation and advanced 2D NMR for precise stereochemical mapping. The rigidity
of the cyclopropane ring serves as an internal geometric scaffold, allowing coupling constants
and NOE enhancements to act as highly reliable, self-validating metrics for determining the
relative configuration of the isobutenyl and carboxylate appendages.
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» To cite this document: BenchChem. [CAS 10453-89-1 structural elucidation]. BenchChem,
[2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3049441/docs#cas-10453-89-1-structural-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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